1-Iodotridecane
Overview
Description
1-Iodotridecane, also known as tridecyl iodide, is an organic compound with the molecular formula C₁₃H₂₇I. It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to a tridecane chain. This compound is notable for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodotridecane can be synthesized through several methods. One common approach involves the iodination of tridecane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as red phosphorus or a similar substance.
Industrial Production Methods: In industrial settings, this compound is produced through the halogenation of tridecane. This process involves the reaction of tridecane with iodine in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodotridecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to tridecane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, this compound can undergo oxidation to form corresponding iodinated alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Tridecanol or other substituted tridecanes.
Reduction: Tridecane.
Oxidation: Iodinated alcohols or carboxylic acids.
Scientific Research Applications
1-Iodotridecane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Labeling Studies: The compound is used in isotopic labeling studies to trace the pathways of organic reactions.
Pharmaceutical Research: It is employed in the synthesis of potential pharmaceutical agents.
Material Science: this compound is used in the preparation of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of 1-iodotridecane in chemical reactions involves the cleavage of the carbon-iodine bond. This bond is relatively weak, making the iodine atom a good leaving group. In substitution reactions, nucleophiles attack the carbon atom bonded to iodine, displacing the iodine atom and forming a new bond. In reduction reactions, the iodine atom is removed, and the carbon chain is saturated with hydrogen atoms.
Comparison with Similar Compounds
1-Bromotridecane: Similar in structure but contains a bromine atom instead of iodine.
1-Chlorotridecane: Contains a chlorine atom instead of iodine.
1-Fluorotridecane: Contains a fluorine atom instead of iodine.
Comparison: 1-Iodotridecane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes this compound more reactive in substitution reactions compared to its brominated, chlorinated, and fluorinated counterparts. Additionally, the iodine atom’s larger size and weaker bond with carbon make it a better leaving group, facilitating various chemical transformations.
Properties
IUPAC Name |
1-iodotridecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMQNYEIPCUIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337940 | |
Record name | Tridecyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35599-77-0 | |
Record name | 1-Iodotridecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35599-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridecyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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